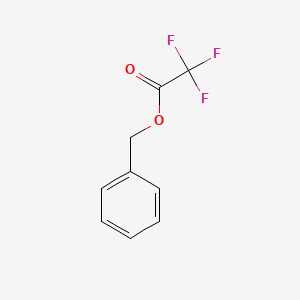

Benzyl 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

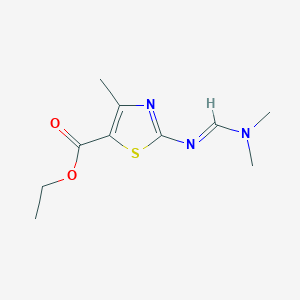

Benzyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C9H7F3O2. It is a colorless liquid with a strong aromatic odor and is known for its applications in organic synthesis. The compound is characterized by the presence of a trifluoromethyl group attached to an acetate moiety, which imparts unique chemical properties.

Mecanismo De Acción

Target of Action

It’s important to note that the compound’s primary targets and their roles may vary depending on the context of its use .

Mode of Action

It’s known that trifluoroacetate, a related compound, can facilitate a wide variety of transformations often with greater efficiency, selectivity, and atom economy than methods otherwise developed . More research is needed to fully understand the interaction of Benzyl 2,2,2-trifluoroacetate with its targets and any resulting changes.

Biochemical Pathways

Trifluoroacetate, a related compound, is known to be involved in a variety of biochemical processes, including acting as an effective acid catalyst, activating substrates to chemical fragmentation and multi-bond forming processes, and complementing transition-metal catalysis as a suitable counterion

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. A related compound, N-Benzyl-2,2,2-trifluoroacetamide, has been assessed for its antimicrobial, antioxidant, cytotoxic, and molecular docking properties. It showed good antifungal activity against tested fungi and moderate antibacterial activity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, trifluoroacetate, a related compound, is reported to be present in water bodies at low concentrations. Most of the trifluoroacetate in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals . These environmental exposures could potentially influence the action of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 2,2,2-trifluoroacetate can be synthesized through the esterification of benzyl alcohol with trifluoroacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield benzyl alcohol and trifluoroacetic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce benzyl alcohol and trifluoroethanol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Hydrolysis: Benzyl alcohol and trifluoroacetic acid.

Reduction: Benzyl alcohol and trifluoroethanol.

Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzyl 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Benzyl acetate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Trifluoroacetic acid: Shares the trifluoromethyl group but differs in its functional group, leading to distinct applications and reactivity.

Benzyl trifluoromethyl ketone: Contains both benzyl and trifluoromethyl groups but in a different arrangement, affecting its chemical behavior.

Uniqueness: Benzyl 2,2,2-trifluoroacetate is unique due to the presence of both benzyl and trifluoromethyl groups, which confer a combination of aromatic and electron-withdrawing properties. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .

Propiedades

IUPAC Name |

benzyl 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYQLGLEPPGPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2963106.png)

![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)

![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

![(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963117.png)

![2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone](/img/structure/B2963121.png)

![tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2963125.png)